molecular formula C19H24N2O3S B3982879 N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B3982879
M. Wt: 360.5 g/mol
InChI Key: MJEQWAZYKGCAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as "compound X" and is a protease inhibitor. The purpose of

Mechanism of Action

The mechanism of action of N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide involves the inhibition of proteases by binding to the active site of the enzyme. This binding prevents the protease from breaking down proteins, which can lead to the accumulation of proteins and subsequent cellular damage. The inhibition of proteases can be beneficial in the treatment of diseases such as cancer, Alzheimer's disease, and viral infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of proteases, which can lead to the accumulation of proteins in cells. This accumulation can have various effects on cellular function, depending on the specific protease inhibited and the type of cell affected. Additionally, the inhibition of proteases can have implications in the development of new treatments for various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments include its ability to inhibit proteases, which can be beneficial in studying the role of proteases in various physiological processes. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its effects on cellular function.

Future Directions

There are several future directions for research on N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One potential direction is the development of new protease inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases. Finally, the toxicity of this compound needs to be further studied to determine its safety for use in humans.

Scientific Research Applications

N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of proteases, which are enzymes that break down proteins. Proteases play a crucial role in many physiological processes, including digestion, blood clotting, and immune response. Therefore, the inhibition of proteases can have significant implications in the development of new treatments for various diseases.

properties

IUPAC Name

2-(N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14(2)16-10-12-17(13-11-16)20-19(22)15(3)21(25(4,23)24)18-8-6-5-7-9-18/h5-15H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEQWAZYKGCAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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